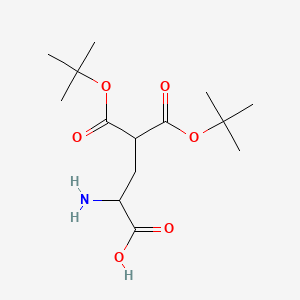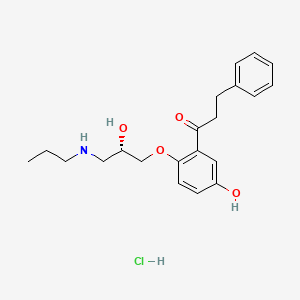
17-O-Acetyl 19-Normethandriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-O-Acetyl 19-Normethandriol is a synthetic androgenic steroid that has been extensively researched for its biochemical and physiological effects. It is a derivative of the hormone testosterone, which is responsible for the development and maintenance of male secondary sex characteristics. The synthesis method of 17-O-Acetyl 19-Normethandriol involves the modification of testosterone, which alters its chemical structure and enhances its anabolic properties.
Mecanismo De Acción
The mechanism of action of 17-O-Acetyl 19-Normethandriol involves binding to androgen receptors in the body, which stimulates protein synthesis and increases muscle mass and strength. Additionally, 17-O-Acetyl 19-Normethandriol has been shown to enhance erythropoiesis, which increases the production of red blood cells and improves oxygen delivery to the muscles.
Biochemical and physiological effects:
The biochemical and physiological effects of 17-O-Acetyl 19-Normethandriol include increased muscle mass and strength, improved bone density, and enhanced erythropoiesis. Additionally, 17-O-Acetyl 19-Normethandriol has been shown to reduce body fat and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 17-O-Acetyl 19-Normethandriol in lab experiments include its potent anabolic properties, which make it a useful tool for studying muscle growth and development. Additionally, 17-O-Acetyl 19-Normethandriol has been shown to have fewer androgenic effects than testosterone, making it a safer alternative for research purposes. However, the limitations of using 17-O-Acetyl 19-Normethandriol in lab experiments include its potential for abuse and the ethical considerations surrounding the use of performance-enhancing drugs in research.
Direcciones Futuras
Future research on 17-O-Acetyl 19-Normethandriol should focus on its potential therapeutic applications, particularly in the treatment of medical conditions such as osteoporosis and muscle wasting. Additionally, further studies are needed to better understand the mechanism of action of 17-O-Acetyl 19-Normethandriol and its effects on various physiological systems. Finally, research should continue to explore the potential benefits and limitations of using 17-O-Acetyl 19-Normethandriol in lab experiments and its potential for abuse.
Métodos De Síntesis
The synthesis method of 17-O-Acetyl 19-Normethandriol involves the modification of testosterone by adding an acetyl group to the 17th carbon and a methyl group to the 19th carbon. This modification enhances the anabolic properties of the steroid while reducing its androgenic effects. The synthesis of 17-O-Acetyl 19-Normethandriol is typically achieved through chemical reactions involving testosterone and other reagents.
Aplicaciones Científicas De Investigación
17-O-Acetyl 19-Normethandriol has been extensively researched for its anabolic properties and potential therapeutic applications. It has been shown to increase muscle mass and strength, improve bone density, and enhance erythropoiesis. Additionally, 17-O-Acetyl 19-Normethandriol has been investigated for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and muscle wasting.
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLGPQGVDZCPB-CZUPSRJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724508 |
Source


|
| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-O-Acetyl 19-Normethandriol | |
CAS RN |
96059-83-5 |
Source


|
| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

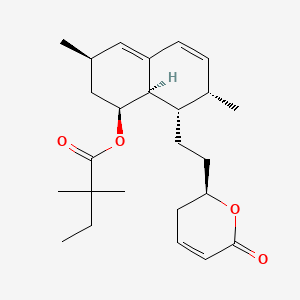

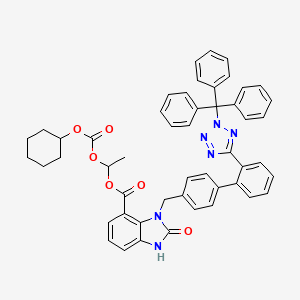

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)
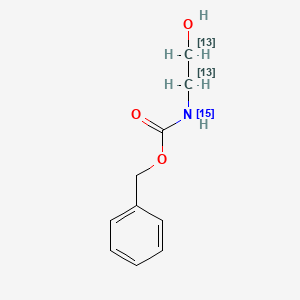
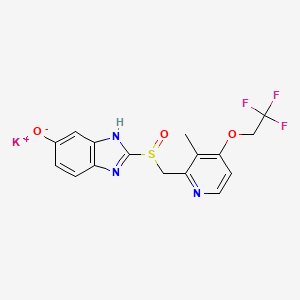
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

